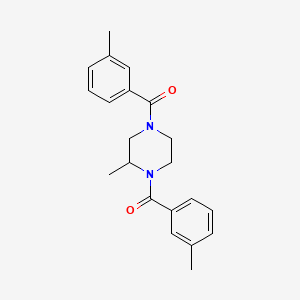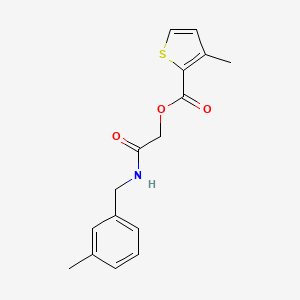
2-Methyl-1,4-bis(3-methylbenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Solids from Symmetrical Bis(piperazine-2,5-diones)
The study presents a new class of xylylene-linked bis(1,4-piperazine-2,5-diones) derived from piperazine-2,5-dione. The synthesis of these compounds was achieved through an efficient route, and their crystal structures were analyzed. The research highlights the influence of side chain substitution on the conformation of the linked bis-DKPs in the solid state. Notably, the intermolecular hydrogen bonds and interactions between iodomethyl groups were found to induce "C"-shaped monomer conformations. In contrast, substituents lacking these interactions led to "S"-shaped conformations, demonstrating the importance of intermolecular and steric interactions in determining the solid-state conformations of these compounds .
Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linker
This paper reports the synthesis of novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety. The key synthon used in the study was 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine. The derivatives exhibited potent antibacterial and cytotoxic activities against various bacterial strains and cell lines. One compound, in particular, showed significant biofilm inhibition and MurB enzyme inhibitory activity, surpassing the reference drug Ciprofloxacin in efficacy. The study also included an in-silico analysis to predict the potential of these derivatives as MurB enzyme inhibitors .
Design, synthesis, and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine
A series of novel piperazine derivatives were synthesized and evaluated for their antidepressant and antianxiety activities. The synthetic route began with 2-acetylfuran and involved Claisen Schmidt condensation, cyclization, and Mannich’s reaction. The chemical structures were confirmed by various spectroscopic methods. The pharmacological evaluation revealed that some compounds significantly reduced immobility times in a forced swimming test and exhibited antianxiety activity in a plus maze method, indicating their potential as therapeutic agents .
Benzylpiperazine derivatives related to the metabolites of KB-2796
The metabolites of KB-2796, a cerebral vasodilator, and related compounds were synthesized to confirm their structures. The metabolites were identified in rats and the synthesis of authentic compounds helped in the structural elucidation. This study contributes to the understanding of the metabolism of KB-2796 and the structure-activity relationship of its derivatives .
Synthesis and properties of 6,6'-[piperazine-1,4-diylbis(methylene)]bis[3,5-di(tert-butyl)-1,2-benzoquinone]
A new compound, 6,6'-[piperazine-1,4-diylbis(methylene)]bis[3,5-di(tert-butyl)-1,2-benzoquinone], was synthesized using a Mannich reaction followed by oxidation. The molecular structure of one of its hydrolysis products was determined by X-ray diffraction analysis. This research provides insights into the synthesis and properties of this novel compound, which could have potential applications in various fields .
Synthesis and biological activity of novel dimethylpyrazole and piperazine-containing (bis)1,2,4-triazole derivatives
A series of dimethylpyrazole and piperazine-containing (bis)1,2,4-triazole derivatives were synthesized via Mannich reaction. The compounds were characterized by spectroscopic methods and evaluated for their biological activities. Some derivatives showed significant fungicidal and herbicidal activities, as well as inhibitory activity against the KARI enzyme. This study suggests that these compounds could serve as promising leads for the development of new agrochemicals .
科学的研究の応用
Antibacterial and Biofilm Inhibitors
Piperazine derivatives have been synthesized and evaluated for their antibacterial efficacies and biofilm inhibition activities. For instance, certain piperazine-linked bis(pyrazoles) demonstrated potent antibacterial effects and biofilm inhibition superior to reference drugs like Ciprofloxacin. These compounds also showed remarkable inhibitory activities against MurB enzyme, which is crucial for bacterial cell wall synthesis (Ahmed E. M. Mekky & S. Sanad, 2020).
Antimicrobial Activities
Some novel 1,2,4-triazole derivatives containing piperazine showed significant in vitro and in vivo fungicidal activity against several plant fungi. These compounds also displayed herbicidal activity and were found to inhibit KARI (ketol-acid reductoisomerase), which is an enzyme involved in the biosynthesis of branched-chain amino acids in plants and microorganisms. Such findings indicate their potential as new agrochemicals (Baolei Wang et al., 2017).
Catalysis and Chemical Synthesis
Piperazine derivatives have been employed as ligands in copper-catalyzed N-arylation of imidazoles, showcasing their utility in facilitating organic transformations under environmentally benign conditions. These findings suggest that simple synthesized Mannich bases of piperazine can be efficient ligands for such catalytic processes, highlighting their significance in the development of green chemistry protocols (Yefeng Zhu, Yi Shi, & Yunyang Wei, 2010).
Coordination Polymers and Material Science
Piperazine and its derivatives have been used to prepare coordination polymers with intriguing properties. For instance, a study reported the synthesis of a 3D acentric coordination polymer featuring unusual interpenetration networks. This polymer exhibited ferroelectric properties and high dielectric constants, making it a candidate for high-density data storage applications. Such research underscores the potential of piperazine derivatives in the field of material science and nanotechnology (Musheer Ahmad et al., 2014).
特性
IUPAC Name |
[3-methyl-4-(3-methylbenzoyl)piperazin-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-6-4-8-18(12-15)20(24)22-10-11-23(17(3)14-22)21(25)19-9-5-7-16(2)13-19/h4-9,12-13,17H,10-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDQQMAXDUHPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=CC(=C2)C)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3aS,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B2521765.png)
![N-(3,5-dimethoxyphenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2521766.png)
![2-(4-chlorophenyl)-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide](/img/structure/B2521768.png)

![1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2521773.png)
![methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2521774.png)
![2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2521776.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide](/img/structure/B2521777.png)
![1,3,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2521780.png)
![4-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2521783.png)

![N-(4-acetamidophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2521785.png)
![2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2521786.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dioxalate](/img/structure/B2521787.png)